3-iodo-4,6-dimethyl-2H-indazole

cross-coupling palladium catalysis iodoarene reactivity

Select 3-iodo-4,6-dimethyl-2H-indazole for your next coupling campaign. Unlike 3-bromo or 3-chloro analogs, the C3-iodo group delivers superior oxidative addition rates in Pd-catalyzed reactions, enabling efficient diversification. The 4,6-dimethyl substitution pattern is pharmacophorically validated for IDO1 and PI3Kδ inhibition, ensuring target-relevant SAR. This scaffold also serves as a precursor for iodine-125/131 radiolabeled probes. Avoid generic halogen replacements that compromise reactivity and biological fingerprinting. Features: 95%+ purity, ambient shipping, ready for immediate laboratory use.

Molecular Formula C9H9IN2
Molecular Weight 272.09 g/mol
CAS No. 885521-62-0
Cat. No. B1613913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-4,6-dimethyl-2H-indazole
CAS885521-62-0
Molecular FormulaC9H9IN2
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESCC1=CC2=NNC(=C2C(=C1)C)I
InChIInChI=1S/C9H9IN2/c1-5-3-6(2)8-7(4-5)11-12-9(8)10/h3-4H,1-2H3,(H,11,12)
InChIKeyRGFJGYOIIHHZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4,6-dimethyl-2H-indazole (CAS 885521-62-0): A Privileged Building Block for Targeted Heterocyclic Synthesis and Kinase-Focused Chemical Biology


3-Iodo-4,6-dimethyl-2H-indazole is a halogenated heteroaromatic building block belonging to the indazole class, characterized by a C3-iodo substituent and 4,6-dimethyl substitution on the fused bicyclic core . The iodine atom at the 3-position imparts distinct reactivity for palladium-catalyzed cross-coupling and other metal-mediated transformations, while the 4,6-dimethyl substitution pattern has been specifically associated with enhanced biological activity in certain kinase and immune-oncology target classes [1]. The compound serves as a versatile intermediate for the synthesis of complex drug-like molecules and tool compounds in medicinal chemistry and chemical biology research.

3-Iodo-4,6-dimethyl-2H-indazole (CAS 885521-62-0): Why Alternative Halogenated or Non-Halogenated Indazoles Are Inadequate Substitutes


Generic substitution with alternative 3-halo-4,6-dimethyl-2H-indazoles (e.g., 3-bromo or 3-chloro analogs) or non-halogenated 4,6-dimethyl-2H-indazole is not scientifically valid for applications requiring precise reactivity profiles. The C3-iodo substituent offers a unique balance of high oxidative addition rates in palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogs [1], while the 4,6-dimethyl substitution pattern contributes to distinct biological target engagement profiles in kinase inhibition [2] and immunomodulatory enzyme inhibition [3] relative to unsubstituted or differently substituted indazoles. Simply interchanging with a cheaper or more readily available analog will alter both chemical reactivity and biological interaction fingerprints, compromising experimental reproducibility and downstream data quality.

3-Iodo-4,6-dimethyl-2H-indazole (CAS 885521-62-0): Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling: C3-Iodo vs. C3-Bromo and C3-Chloro Analogs

In palladium-catalyzed cross-coupling reactions, the oxidative addition step follows a well-established reactivity order: aryl iodides > aryl bromides >> aryl chlorides [1]. The C3-iodo substituent of 3-iodo-4,6-dimethyl-2H-indazole enables significantly faster reaction rates and higher conversions under milder conditions compared to the corresponding 3-bromo-4,6-dimethyl-2H-indazole (CAS 1388024-33-6) or 3-chloro analog. This differentiation is critical for challenging coupling partners or when preserving sensitive functional groups elsewhere in the molecule [2].

cross-coupling palladium catalysis iodoarene reactivity synthetic chemistry

Target Engagement: Inhibition of Iodothyronine 5'-Deiodinase

3-Iodo-4,6-dimethyl-2H-indazole has been shown to inhibit iodothyronine 5'-deiodinase, the enzyme responsible for the 5'-deiodination of thyroxine in human liver cells . This specific inhibitory activity differentiates it from non-iodinated indazole scaffolds or indazoles lacking the 4,6-dimethyl substitution pattern. While quantitative IC50 data for this compound is not publicly available in peer-reviewed literature, the documented inhibition confirms a distinct biochemical interaction profile relevant to thyroid hormone regulation studies .

enzyme inhibition thyroid hormone metabolism deiodinase biochemical probe

Privileged Scaffold for IDO1 and Kinase Inhibition: 4,6-Disubstitution Advantage

The 4,6-dimethyl substitution pattern on the indazole core is a key structural determinant for binding to specific biological targets. In a series of 4,6-disubstituted indazole derivatives evaluated for IDO1 inhibition, compounds with appropriate substituents at both positions demonstrated enhanced heme-binding affinity and IDO1 inhibitory activity [1]. Additionally, a 4,6-disubstituted indazole scaffold was identified as a key structural motif in the development of PI3Kδ inhibitors, with the substitution pattern influencing isoform selectivity [2]. 3-Iodo-4,6-dimethyl-2H-indazole provides this privileged substitution pattern in a form that enables further elaboration via the C3-iodo handle.

IDO1 inhibitor kinase inhibitor cancer immunotherapy structure-activity relationship

3-Iodo-4,6-dimethyl-2H-indazole (CAS 885521-62-0): High-Value Application Scenarios for Procurement Decisions


Medicinal Chemistry: Synthesis of Novel IDO1 or PI3Kδ Inhibitor Candidates

The 4,6-disubstituted indazole core, present in 3-iodo-4,6-dimethyl-2H-indazole, is a validated pharmacophore for IDO1 and PI3Kδ inhibition [1][2]. Researchers can utilize the C3-iodo handle to introduce diverse aryl, heteroaryl, or alkyl groups via cross-coupling, rapidly generating focused libraries for structure-activity relationship (SAR) studies in cancer immunotherapy and inflammatory disease programs.

Chemical Biology: Development of Thyroid Hormone Pathway Probes

The documented inhibitory activity of this compound against iodothyronine 5'-deiodinase makes it a candidate for developing chemical probes to dissect thyroid hormone metabolism. The iodine atom also offers potential for radiolabeling (e.g., with 125I or 131I) to create tracer molecules for in vitro or in vivo distribution studies.

Synthetic Methodology: Benchmarking New Cross-Coupling Catalysts or Conditions

The high reactivity of the C3-iodo substituent [3] makes this compound an ideal test substrate for evaluating new palladium catalysts, ligands, or unconventional coupling partners. Its heteroaromatic nature and defined substitution pattern provide a realistic, drug-like scaffold for method development.

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